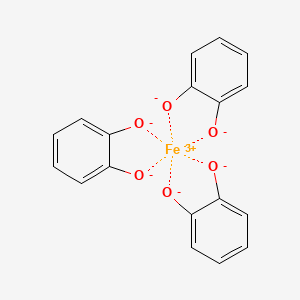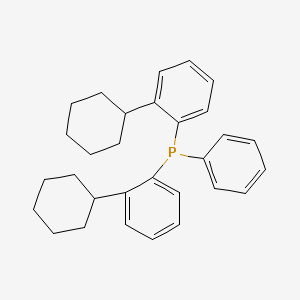
Bis(2-cyclohexylphenyl)(phenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-cyclohexylphenyl)(phenyl)phosphine is an organophosphorus compound with the chemical formula C30H35P. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound features a phosphorus atom bonded to two 2-cyclohexylphenyl groups and one phenyl group, making it a versatile ligand for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylphenyl)(phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds. One common method is the reaction of dichlorophenylphosphine with 2-cyclohexylphenylmagnesium bromide under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl or cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Bis(2-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism by which Bis(2-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can also interact with biological molecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphine: An organophosphorus compound with a similar structure but without the cyclohexyl groups.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with diphenylphosphinoethyl groups instead of cyclohexylphenyl groups.
Diphosphine ligands: A broad class of ligands with two phosphine groups linked by a backbone.
Uniqueness
Bis(2-cyclohexylphenyl)(phenyl)phosphine is unique due to the presence of cyclohexyl groups, which provide steric bulk and influence the electronic properties of the ligand. This makes it particularly effective in stabilizing metal centers and enhancing catalytic activity in certain reactions.
Propiedades
Fórmula molecular |
C30H35P |
|---|---|
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
bis(2-cyclohexylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-12-22-29(27)31(26-18-8-3-9-19-26)30-23-13-11-21-28(30)25-16-6-2-7-17-25/h3,8-13,18-25H,1-2,4-7,14-17H2 |
Clave InChI |
QHSWIQCSZNFHSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


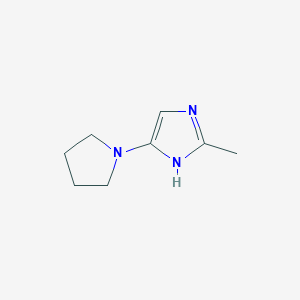
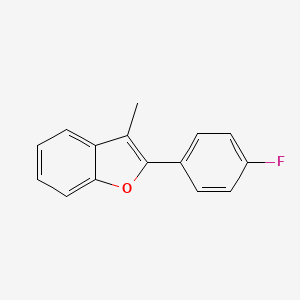
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)

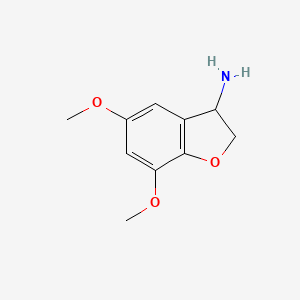
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
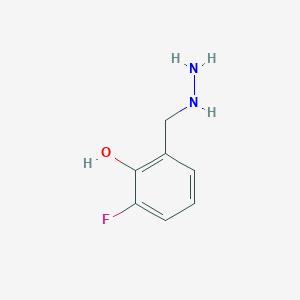
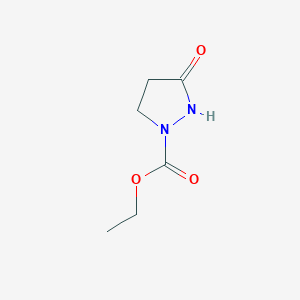

![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
